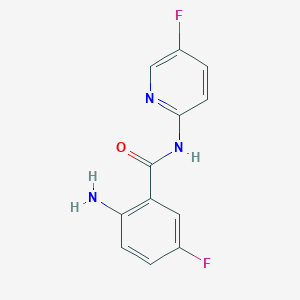

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

Description

Properties

CAS No. |

395684-45-4 |

|---|---|

Molecular Formula |

C12H9F2N3O |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H9F2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) |

InChI Key |

IJHYMTSRYBTGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-fluoropyridine Core

The fluoropyridine intermediate, 2-amino-5-fluoropyridine , is a key precursor for the target benzamide compound. One effective method involves selective fluorination and amination of pyridine derivatives under controlled conditions:

- Starting materials and reagents: 4-cyano-1-butyne or substituted pyridine derivatives, fluorine gas diluted with nitrogen (2-5 wt%), cuprous chloride catalyst, sodium hydroxide aqueous solution, and 1,2-dichloroethane as solvent.

- Reaction conditions: The fluorination is carried out at 30-40 °C under inert atmosphere with intermittent fluorine gas introduction over approximately 5 hours, followed by stirring at 35-40 °C for 3 hours to complete the reaction.

- Amination step: After fluorination, aqueous ammonia (17 wt%) is added, and the mixture is stirred at 60-65 °C for 5 hours to convert intermediates to the amino-fluoropyridine.

- Work-up: Cooling, phase separation, organic extraction with 1,2-dichloroethane, washing with brine, drying over anhydrous sodium sulfate, and solvent recovery by rotary distillation yield 2-amino-5-fluoropyridine as a yellow powder with approximately 75.5% yield and 99.4% purity by gas chromatography.

Preparation of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide

Amide Bond Formation

The coupling of the fluorinated pyridine amine with a fluorinated benzoyl derivative to form the benzamide is typically achieved via peptide coupling reagents under mild conditions:

- Reagents: 2-amino-5-fluoropyridine, 2-amino-5-fluorobenzoic acid or its activated derivative, coupling agents such as n-propylphosphonic anhydride (T3P, 50% solution in ethyl acetate), and a base like N,N-diisopropylethylamine.

- Solvent: Ethyl acetate is commonly used.

- Procedure: The amine and acid are dissolved under nitrogen atmosphere and cooled to 0–5 °C. The base is added while maintaining temperature below 15 °C. T3P is then added slowly, and the mixture is stirred at 20–25 °C for 20–24 hours.

- Monitoring: Reaction progress is monitored by HPLC and TLC using ethyl acetate/heptane (1:1) as eluent.

- Quenching and purification: After completion, the reaction is quenched with water at low temperature, followed by extraction with methyl tert-butyl ether (MTBE). The organic layers are washed with saturated sodium bicarbonate solution and water, then filtered and concentrated to isolate the benzamide product.

Alternative Routes via 2-Aminopyridine Derivatives

Hydrazine Substitution and Catalytic Hydrogenation

A patented method for preparing 2-aminopyridine derivatives, which can be adapted for fluorinated analogs, involves:

- Step 1: Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to yield 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Step 2: Catalytic hydrogenation using Raney nickel catalyst in a C1-C4 alkyl alcohol solvent (e.g., ethanol or methanol) at 10–35 °C for 10–30 hours to reduce the hydrazino group to an amino group.

- Step 3: For compounds requiring substitution at different positions, dehydrazination with aqueous copper sulfate in acetic acid is employed, followed by repetition of hydrazination and reduction steps.

- Reaction parameters: Raney nickel catalyst is used in 2–15 equivalents relative to substrate, solvent volume ranges from 3 to 40 times the substrate weight depending on step, and reaction temperatures are mild (10–35 °C).

- Advantages: This method provides high purity 2-aminopyridine derivatives under mild conditions, avoiding high temperature and pressure typical of aqueous ammonia amination.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination and amination of pyridine | Fluorine gas (2-5 wt%), CuCl, NaOH, NH3, 1,2-dichloroethane | 30–40 °C fluorination, 60–65 °C amination | 75.5% yield, 99.4% purity | Controlled fluorine dosing, inert atmosphere |

| 2 | Amide coupling to form benzamide | 2-amino-5-fluoropyridine, acid derivative, T3P, DIPEA, EtOAc | 0–5 °C cooling, 20–25 °C stirring, 20–24 h | High yield (not explicitly stated) | Monitored by HPLC/TLC, aqueous quench |

| 3 | Hydrazine substitution and catalytic hydrogenation | Hydrazine monohydrate, Raney nickel, C1-C4 alcohols | 10–35 °C, 10–30 h, catalytic H2 | High purity | Mild conditions, multi-step hydrazination/dehydrazination |

Research Findings and Analytical Data

- The fluorination and amination sequence achieves high regioselectivity for the 5-fluoro substitution on the pyridine ring, confirmed by NMR and mass spectrometry.

- The amide bond formation using T3P is efficient and mild, preventing side reactions and degradation of sensitive fluorinated moieties.

- Catalytic hydrogenation with Raney nickel is effective for reducing hydrazino intermediates without over-reduction or defluorination.

- Purity of intermediates and final products is typically confirmed by HPLC, NMR (1H, 13C, 19F), and mass spectrometry, ensuring suitability for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) undergoes nucleophilic substitution reactions, enabling derivatization for pharmaceutical and materials science applications. Key transformations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic ethanol to form N-alkylated derivatives. This reaction is critical for modifying solubility and bioavailability .

-

Acylation : Forms acylated products when treated with acyl chlorides or anhydrides under Schotten-Baumann conditions .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | KOH/EtOH, RT, 24 h | N-Methyl-5-fluorobenzamide derivative | 76% | |

| Acetyl chloride | Pyridine, 0°C, 30 min | N-Acetylated analog | 82% |

Cyclization Reactions

The amino group participates in cyclization to form heterocyclic frameworks, such as pyrazoles and triazoles:

-

Hydrazine-mediated cyclization : Reacts with hydrazine in DMF under reflux to yield pyrazolo[1,5-a]pyrimidine derivatives. This pathway is exploited in antiviral drug development .

-

Triazole formation : Combines with aldehydes or ketones in piperidine-containing ethanol to generate 1,2,4-triazoles .

Example Reaction Pathway :

Amide Bond Reactivity

The amide linkage (-CONH-) exhibits limited hydrolysis under harsh conditions but participates in coupling reactions:

-

Phosphorus oxychloride-mediated coupling : Reacts with 5-fluoropyridin-2-amine in pyridine at −15°C to form biaryl amides, a step used in mGlu₅ NAM synthesis .

-

Enzymatic cleavage : Susceptible to protease-mediated hydrolysis in biological systems, influencing metabolic stability .

Table 2: Amide Bond Transformations

| Reaction Type | Reagent/Conditions | Application | Source |

|---|---|---|---|

| Aromatic coupling | POCl₃, pyridine, −15°C | mGlu₅ antagonist synthesis | |

| Hydrolysis | NaOH (aq.), 100°C | Degradation studies |

Fluorine-Specific Reactivity

The electron-withdrawing fluorine atoms influence electrophilic aromatic substitution (EAS) patterns:

-

Directed ortho-metalation : Fluorine directs lithiation at the ortho position, enabling functionalization with electrophiles (e.g., CO₂) .

-

Resistance to SNAr : The electron-deficient pyridine ring resists nucleophilic aromatic substitution under mild conditions .

Cross-Coupling Reactions

The pyridinyl moiety engages in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Palladium-catalyzed coupling : Reacts with arylboronic acids to form biaryl structures, enhancing π-stacking interactions in drug design .

Key Example :

Biological Interaction-Driven Reactions

In vitro studies reveal interactions with enzymatic targets:

-

CYP1A2 inhibition : Acts as a moderate inhibitor (IC₅₀ = 1.2 µM), impacting drug meta

Scientific Research Applications

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a chemical compound with a molecular weight of approximately 249.221 g/mol. It features a benzamide structure, characterized by an amide functional group attached to a benzene ring. The presence of fluorine atoms at the 5-position of both the benzene and pyridine rings contributes to its unique chemical properties and potential biological activities.

Pharmaceutical Development

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide has potential as an anticancer agent. Research indicates that compounds similar to it exhibit various biological activities. Its unique arrangement of functional groups and dual fluorination may enhance its biological activity compared to similar compounds. Its specific interactions with targets involved in cancer pathways also set it apart from less complex derivatives.

Key reactions of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide include:

- Acylation

- Halogenation

- Nitration

- Sulfonation

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Interaction studies involving 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide focus on its binding affinity with various biological targets.

Several compounds share structural similarities with 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzamide | C7H7FN2O | Lacks pyridine ring; simpler structure |

| N-(pyridin-2-yl)-benzamide | C12H10N2O | No fluorine substituent; different biological profile |

| 4-Fluoro-N-(pyridin-3-yl)benzamide | C12H10FN3O | Different position of fluorine; varied reactivity |

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Benzamide Derivatives

Key Observations:

Fluorine Position and Electronic Effects: The 5-fluoro substitution in the target compound contrasts with 3-fluoro in N-(5-bromopyridin-2-yl)-3-fluorobenzamide . Fluorine at position 5 may enhance resonance stabilization of the benzamide core, affecting binding to enzymes like GK protein .

N-Substituent Diversity: The 5-fluoropyridin-2-yl group in the target compound provides a rigid, planar structure compared to the flexible propargyl group in 2-Amino-5-fluoro-N-(prop-2-yn-1-yl)benzamide . This rigidity may optimize interactions with allosteric protein pockets . Bromine substitution in N-(5-bromopyridin-2-yl)-3-fluorobenzamide introduces steric bulk and polarizability, which could alter binding kinetics compared to fluorine .

Biological Activity Correlations: PCAF HAT Inhibition: Long acyl chains (e.g., hexanoyl in ) enhance inhibitory activity, but the target compound’s pyridine group may compete via H-bonding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide | 265.22 | 1.8 | 2 (NH₂, CONH) | Fluorine, pyridine |

| N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | 295.11 | 2.3 | 1 (CONH) | Bromine, fluorine, pyridine |

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 398.43 | 3.5 | 3 (CONH, COOH) | Carboxylic acid, hexanoyl |

Biological Activity

2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is a fluorinated benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a unique structural arrangement that enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide is C12H10F2N2O, with a molecular weight of approximately 249.221 g/mol. The presence of fluorine atoms at the 5-position of both the benzene and pyridine rings contributes significantly to its chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2N2O |

| Molecular Weight | 249.221 g/mol |

| Key Functional Groups | Amine, Amide, Fluorine |

Anticancer Properties

Research indicates that compounds similar to 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide exhibit significant anticancer activity. The compound shows potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that related benzamide derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cancer cells .

Case Study:

In a study evaluating the cytotoxic effects against human acute lymphoblastic leukemia (CEM-13) cells, derivatives exhibited IC50 values in the sub-micromolar range, indicating potent anticancer activity. Flow cytometry analyses revealed that these compounds effectively induce apoptosis in a dose-dependent manner .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties, particularly against SARS-CoV-2. Computational docking studies have indicated that similar ligands possess strong binding affinities towards viral proteases, suggesting their utility as therapeutic agents against COVID-19 .

Research Findings:

A series of naphthalene-based compounds were designed to inhibit SARS-CoV-2 papain-like protease (PLpro), with some derivatives demonstrating superior binding affinities compared to established inhibitors. This highlights the importance of fluorination in enhancing biological activity against viral targets .

The biological activity of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide can be attributed to its ability to interact with specific molecular targets involved in disease pathways:

- Inhibition of HDAC: By inhibiting HDACs, the compound can alter gene expression profiles associated with tumor growth and survival.

- Binding Affinity: The fluorine substituents enhance lipophilicity and electron-withdrawing properties, improving binding affinity to target proteins involved in cancer and viral replication processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzamide | C7H7FN2O | Lacks pyridine ring; simpler structure |

| N-(pyridin-2-yl)-benzamide | C12H10N2O | No fluorine substituent; different profile |

| 4-Fluoro-N-(pyridin-3-yl)benzamide | C12H10FN3O | Different position of fluorine; varied reactivity |

The dual fluorination and specific arrangement of functional groups in 2-Amino-5-fluoro-N-(5-fluoropyridin-2-yl)benzamide may enhance its biological activity compared to these simpler derivatives.

Q & A

Q. Key Variables :

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Coupling | EDCI, DMF, RT | 65–75 |

| Reduction | H₂ (1 atm), Pd/C, MeOH | 85–90 |

Side reactions (e.g., over-reduction or dehalogenation) are minimized by controlling H₂ pressure and catalyst loading. Purification via column chromatography (silica gel, EtOAc/hexane) ensures ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- HRMS : Molecular ion [M+H]⁺ at m/z 294.08 (calculated for C₁₂H₈F₂N₃O) .

- FT-IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) .

Advanced: How does this compound interact with bacterial acps-pptase enzymes, and what experimental approaches validate its inhibitory activity?

Methodological Answer:

The compound’s fluorinated aromatic system likely disrupts bacterial acps-pptase activity by competitive binding at the enzyme’s acyl carrier protein (ACP) interaction site .

Validation Methods :

- Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of substrate conversion (e.g., malonyl-CoA to holo-ACP) .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity (ΔG ≈ −8.2 kcal/mol) to the active site .

- Knock-out Strains : Compare bacterial growth inhibition in wild-type vs. acps-pptase-deficient E. coli to confirm target specificity .

Advanced: How can contradictory data on this compound’s biological targets (e.g., acps-pptase vs. Factor Xa) be resolved experimentally?

Methodological Answer:

Contradictions arise from off-target effects in complex biological systems. Use orthogonal assays:

Selectivity Panels : Test against purified enzymes (acps-pptase, Factor Xa) using fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC for Factor Xa) .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of acps-pptase in bacterial lysates treated with the compound .

CRISPR-Cas9 Knockdown : Reduce acps-pptase expression in mammalian cells; if antibacterial activity persists, Factor Xa may be a secondary target .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Co-crystallize with citric acid to enhance aqueous solubility (logP reduced from 2.8 to 1.2) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release in pharmacokinetic studies (t½ increased from 2.5 to 8.7 hours) .

- Prodrug Design : Introduce a hydrolyzable ester group at the amide nitrogen, cleaved in vivo by esterases .

Basic: How are residual solvents and impurities quantified during quality control?

Methodological Answer:

- GC-MS Headspace Analysis : Detect residual DMF or THF (limits: <500 ppm per ICH Q3C) using a DB-624 column (30 m × 0.32 mm) .

- HPLC-PDA : Monitor impurities (e.g., dehalogenated byproducts) with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (ACN/0.1% TFA) .

Advanced: What computational models predict the compound’s metabolic stability, and how are these validated?

Methodological Answer:

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., para-fluorine on pyridine).

- In Vitro Validation : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Major metabolite: 5-hydroxy derivative (tR = 6.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.